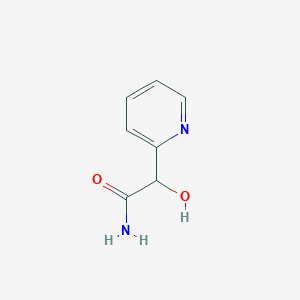
2-Pyridineacetamide, |A-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridineacetamide, |A-hydroxy- is an organic compound with the molecular formula C7H8N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pyridineacetamide, |A-hydroxy- can be synthesized through several methods. One common method involves the cyclization of pyridine derivatives. For example, the reaction of pyridine with certain oxidizing agents like hydrogen peroxide can form N-oxides, which can then be rearranged in the presence of acetic anhydride to yield 2-Pyridineacetamide, |A-hydroxy- .
Industrial Production Methods
Industrial production of 2-Pyridineacetamide, |A-hydroxy- typically involves large-scale synthesis using similar cyclization and rearrangement reactions. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridineacetamide, |A-hydroxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to pyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, N-oxides, and reduced amides.
Wissenschaftliche Forschungsanwendungen
2-Pyridineacetamide, |A-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2-Pyridineacetamide, |A-hydroxy- exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of metabolic enzymes and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxypyridine: Another pyridine derivative with similar chemical properties.
Sulfasalazine: A compound with a pyridine moiety used in the treatment of inflammatory diseases.
Uniqueness
2-Pyridineacetamide, |A-hydroxy- is unique due to its specific amide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other pyridine derivatives.
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
2-hydroxy-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4,6,10H,(H2,8,11) |
InChI-Schlüssel |
QOWNGSTZLBLLHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


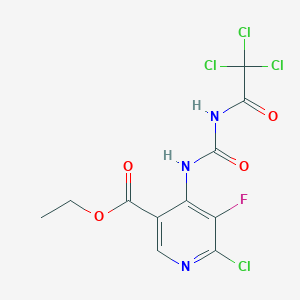
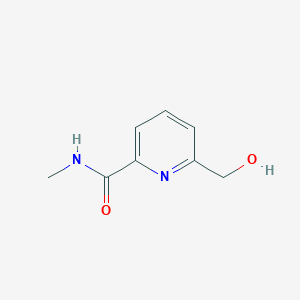
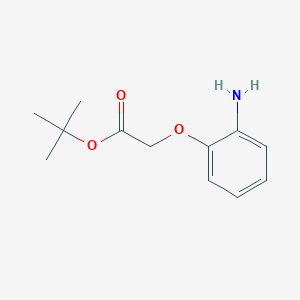
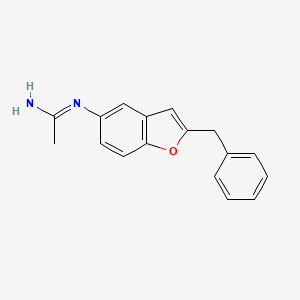
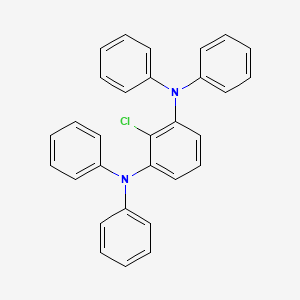
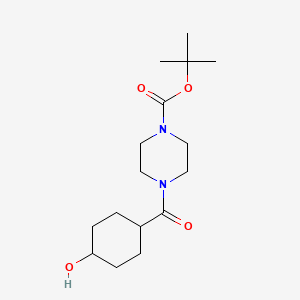
![3-[4-(Trifluoromethyl)pyridin-2-yl]oxyaniline](/img/structure/B13928524.png)
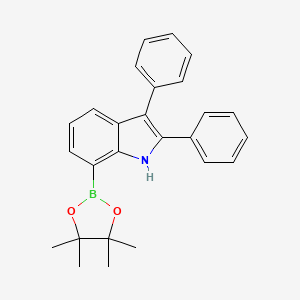

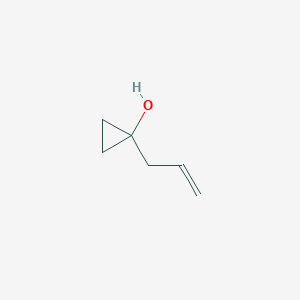
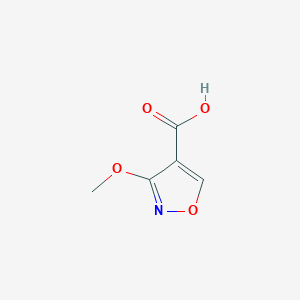

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)

